molecular formula C11H16ClN3O2 B2384884 N-(2-Nitrophenyl)piperidin-4-amine hydrochloride CAS No. 88915-31-5

N-(2-Nitrophenyl)piperidin-4-amine hydrochloride

Cat. No.: B2384884
CAS No.: 88915-31-5
M. Wt: 257.72
InChI Key: SPDXXCNQMLMSQM-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a 2-nitrophenyl substituent. The nitro group at the ortho position of the aromatic ring imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. This compound is typically synthesized via coupling reactions between nitro-substituted aryl halides and 4-aminopiperidine under weakly alkaline conditions, followed by salt formation with hydrochloric acid . Its hydrochloride salt form enhances stability and water solubility, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

N-(2-nitrophenyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDXXCNQMLMSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrophenyl)piperidin-4-amine hydrochloride typically involves the reaction of 2-nitroaniline with piperidine under specific conditions. One common method includes the reduction of the nitro group to an amine, followed by the formation of the piperidine ring . The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrophenyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of N-(2-Nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Target Compound: N-(2-Nitrophenyl)piperidin-4-amine Hydrochloride

  • Route: Coupling of 2-halo-nitrobenzene derivatives with 4-aminopiperidine under alkaline conditions, followed by reduction and HCl salt formation .
  • Challenges : Minimal by-products due to the absence of competing substituents on the benzene ring .

Similar Compounds:

  • N-(4-Chloro-2-nitrophenyl)piperidin-4-amine: Synthesized similarly but involves 2-halo-5-chloro-nitrobenzene.
  • 1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine Hydrochloride : Requires additional steps for methoxy group introduction and N-methylation, reducing yield (53%) compared to the target compound .
  • N-(4-Nitrobenzyl)piperidin-4-amine Dihydrochloride : Synthesized via nitrobenzyl substitution, differing in the attachment position (benzyl vs. phenyl), which alters reaction kinetics .

Structural and Functional Comparisons

Key Structural Features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
N-(2-Nitrophenyl)piperidin-4-amine HCl 2-Nitrophenyl C₁₁H₁₄ClN₃O₂ 267.70 (calc.)
N-(4-Chloro-2-nitrophenyl)piperidin-4-amine 4-Chloro-2-nitrophenyl C₁₁H₁₃ClN₄O₂ 284.70 (calc.)
1-(2-Nitrophenyl)piperidin-4-amine HCl 2-Nitrophenyl (isomeric variation) C₁₁H₁₄ClN₃O₂ 267.70 (calc.)
N-(4-Nitrobenzyl)piperidin-4-amine diHCl 4-Nitrobenzyl C₁₂H₁₈Cl₂N₃O₂ 308.20
N-(2,5-Dichlorobenzyl)piperidin-4-amine HCl 2,5-Dichlorobenzyl C₁₂H₁₇Cl₃N₂ 311.64

Functional Implications:

  • Electron-Withdrawing Effects : The nitro group in the target compound reduces electron density on the piperidine nitrogen, lowering basicity compared to methoxy- or alkyl-substituted analogs .

Physical and Chemical Properties

  • Melting Points : Piperidin-4-amine hydrochlorides generally exhibit high melting points (>200°C) due to ionic lattice stability. For example, a structurally related compound (N-benzylpiperidin-4-amine HCl) melts at 243–244°C .
  • Solubility : The hydrochloride salt improves aqueous solubility. However, the nitro group's hydrophobicity may reduce solubility compared to methoxy-substituted analogs (e.g., 1-(3-methoxy-4-nitrophenyl) derivative) .
  • Stability : Nitro groups are susceptible to reduction under acidic or reductive conditions, whereas chloro or methoxy substituents enhance stability .

Analytical Characterization

  • Chromatography : HPLC and LC-MS methods (as in ) are applicable for purity assessment. Nitro-containing compounds show strong UV absorption, aiding detection .
  • Spectroscopy : Distinct NMR shifts for aromatic protons (e.g., 2-nitrophenyl protons at δ 7.5–8.5 ppm) differentiate positional isomers .

Biological Activity

N-(2-Nitrophenyl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitrophenyl group, giving it unique chemical properties. Its molecular formula is C9H11ClN2O2\text{C}_9\text{H}_{11}\text{ClN}_2\text{O}_2, indicating the presence of a hydrochloride salt that enhances its solubility in water, making it suitable for pharmaceutical applications.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic activities. It has been shown to inhibit enzymes involved in pain pathways and inflammation, suggesting its potential as a therapeutic agent for conditions characterized by pain and swelling .

The compound's mechanism of action primarily involves its interaction with specific receptors in the central nervous system (CNS). Studies have demonstrated that it may modulate the activity of neurotransmitter receptors, which could elucidate its analgesic effects. The nitro group in its structure plays a crucial role in facilitating these interactions through nucleophilic substitution reactions.

3. Potential Applications in Neurology

Given its structural similarities to known psychoactive compounds, this compound has been explored for potential applications in treating neurological disorders. Preliminary studies suggest it may interact with neurotransmitter systems involved in mood regulation and pain perception .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

Compound NameMolecular FormulaBiological Activity
1-benzyl-N-(2-nitrophenyl)piperidin-4-amineC12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2Analgesic properties
N-Phenyl-1-(2-phenylethyl)piperidin-4-amineC17H22N2\text{C}_{17}\text{H}_{22}\text{N}_2Analgesic and anesthetic effects
1-(2-Nitrophenyl)sulfonyl)piperidin-4-amineC9H10N2O3S\text{C}_{9}\text{H}_{10}\text{N}_2\text{O}_3\text{S}Potential anti-inflammatory activity

The unique nitrophenyl substitution on this compound enhances its biological activity compared to other piperidine derivatives, particularly regarding its ability to inhibit inflammatory pathways while maintaining favorable pharmacokinetic properties.

Case Studies

A case study conducted on the anti-inflammatory effects of this compound involved evaluating its efficacy in animal models of induced inflammation. The results indicated significant reductions in inflammatory markers and pain responses compared to control groups, highlighting its therapeutic potential .

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